3-Amino-4-(isopentyloxy)benzoic acid

Pharmaceutical impurity profiling RP-HPLC method validation Ibuprofen quality control

3-Amino-4-(isopentyloxy)benzoic acid (CAS 1096879-46-7) is a polysubstituted benzoic acid derivative (molecular formula C₁₂H₁₇NO₃, MW 223.27 g/mol) bearing a 3-amino group and a 4-isopentyloxy (3-methylbutoxy) substituent on the phenyl ring. Its computed physicochemical profile includes a polar surface area (PSA) of 72.55 Ų and a LogP of 2.97, reflecting the balanced polarity contributed by the carboxylic acid, aniline-type amine, and branched alkyl ether moieties.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1096879-46-7
Cat. No. B1517859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(isopentyloxy)benzoic acid
CAS1096879-46-7
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=C(C=C(C=C1)C(=O)O)N
InChIInChI=1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15)
InChIKeyWCRXLOVISGRZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(isopentyloxy)benzoic acid (CAS 1096879-46-7): Chemical Identity & Baseline Characterization


3-Amino-4-(isopentyloxy)benzoic acid (CAS 1096879-46-7) is a polysubstituted benzoic acid derivative (molecular formula C₁₂H₁₇NO₃, MW 223.27 g/mol) bearing a 3-amino group and a 4-isopentyloxy (3-methylbutoxy) substituent on the phenyl ring . Its computed physicochemical profile includes a polar surface area (PSA) of 72.55 Ų and a LogP of 2.97, reflecting the balanced polarity contributed by the carboxylic acid, aniline-type amine, and branched alkyl ether moieties . The compound is catalogued as a research chemical and building block, typically supplied at ≥95% purity .

Why Generic Substitution Fails for 3-Amino-4-(isopentyloxy)benzoic acid in Analytical and Medicinal Chemistry Workflows


Although numerous aminobenzoic acid derivatives are commercially available, simple structural interchange—e.g., replacing the 4-isopentyloxy chain with a methoxy, ethoxy, or isopropoxy group—fundamentally alters the compound's chromatographic retention, hydrogen-bonding capacity, and lipophilicity. The specific 3-amino-4-isopentyloxy substitution pattern yields a unique topological polar surface area (TPSA) of 72.6 Ų and an XLogP of 2.3, values that differ substantially from non-isopentyloxy congeners and dictate its behavior in reversed-phase HPLC separations . In the context of pharmaceutical impurity profiling, 3-amino-4-(isopentyloxy)benzoic acid is designated as Ibuprofen Impurity A and is required as a reference standard in compendial methods; substitution with a structurally similar but non-identical compound (e.g., 4-isobutyl or 3-methoxy analogs) would invalidate peak identification and quantification in quality control assays . The evidence below provides quantifiable differentiation dimensions that support scientifically justified procurement decisions.

Quantitative Differentiation Evidence for 3-Amino-4-(isopentyloxy)benzoic acid vs. Closest Analogs


Chromatographic Resolution: Baseline Separation of Ibuprofen Impurity A from Ibuprofen and Impurity B on RP-HPLC

In a validated RP-HPLC method employing a YMC-Triart Bio C18 column, 3-amino-4-(isopentyloxy)benzoic acid (Ibuprofen Impurity A) achieved baseline separation from ibuprofen with a resolution (Rs) of 2.06, and from Ibuprofen Impurity B with an Rs of 3.77 [1]. These resolution values meet the compendial acceptance criterion (Rs ≥ 2.0) for quantitative impurity determination. In contrast, closely related positional isomers or alkyl-chain variants (e.g., 2-(isopentyloxy)benzoic acid or 4-(isopentyloxy)benzoic acid lacking the 3-amino group) exhibit markedly different retention behavior under identical conditions and have not been validated as interchangeable reference standards [1].

Pharmaceutical impurity profiling RP-HPLC method validation Ibuprofen quality control

Topological Polar Surface Area (TPSA) Differentiation from Non-Amino-Substituted Isopentyloxy Benzoic Acid Analogs

The computed TPSA of 3-amino-4-(isopentyloxy)benzoic acid is 72.6 Ų , which is substantially higher than the predicted TPSA of 4-(isopentyloxy)benzoic acid (approximately 46.5 Ų, based on the absence of the 3-amino group and corresponding reduction in hydrogen-bond donor/acceptor count) [1]. This approximately 26 Ų difference reflects the additional polarity contributed by the aniline-type –NH₂ substituent. For comparative reference, benzoic acid itself has a PSA of 37.3 Ų, while 4-aminobenzoic acid has a PSA of 63.3 Ų; the target compound's PSA exceeds both, indicating a greater capacity for hydrogen-bonding interactions that directly affect aqueous solubility, logD, and membrane permeability predictions used in early-stage drug candidate triage [2].

Physicochemical property prediction Drug-likeness Membrane permeability

Lipophilicity (XLogP) Differentiation Between 3-Amino-4-(isopentyloxy)benzoic acid and 4-(Isopentyloxy)benzoic acid

The computed XLogP of 3-amino-4-(isopentyloxy)benzoic acid is 2.3 , which is markedly lower than the predicted XLogP of 4-(isopentyloxy)benzoic acid (approximately 3.5–3.8, given the absence of the polar 3-amino substituent that increases aqueous-phase partitioning) [1]. This LogP difference of ≥1.2 log units translates to an approximately 16-fold difference in octanol-water partition coefficient, indicating that the target compound is significantly more hydrophilic and will elute earlier under reversed-phase chromatographic conditions compared to its des-amino analog. This difference is experimentally corroborated by the chromatographic behavior observed in the Ibuprofen impurity method, where Impurity A is well-resolved from both ibuprofen (LogP ~3.5) and Impurity B [2].

Lipophilicity prediction LogP Reversed-phase retention

Regulatory Identity as Ibuprofen Impurity A vs. Non-Designated Isopentyloxy Benzoic Acid Analogs

3-Amino-4-(isopentyloxy)benzoic acid is specifically identified in pharmaceutical impurity catalogues as Ibuprofen Impurity A and is offered as a Certified Reference Material (CRM) for use in pharma release testing, method validation, and ANDA/DMF submissions . In contrast, positional analogs such as 2-(isopentyloxy)benzoic acid (CAS 21023-51-8) and 4-(isopentyloxy)benzoic acid (CAS 2910-85-2) are not designated as Ibuprofen impurities in any pharmacopoeial monograph and are not supplied as qualified pharmaceutical secondary standards . This regulatory distinction means that only 3-amino-4-(isopentyloxy)benzoic acid is acceptable for use in GMP-compliant quality control workflows; use of a non-designated analog would require full re-validation of the analytical method and regulatory justification, adding months to product development timelines .

Pharmaceutical reference standard Compendial impurity designation ANDA submission

Verified Application Scenarios for 3-Amino-4-(isopentyloxy)benzoic acid Based on Quantitative Differentiation Evidence


Ibuprofen Finished Product Release Testing and Stability Studies

In GMP-compliant pharmaceutical quality control, 3-amino-4-(isopentyloxy)benzoic acid serves as the qualified reference standard for Ibuprofen Impurity A. The validated RP-HPLC method achieves baseline resolution (Rs = 2.06 vs. ibuprofen, Rs = 3.77 vs. Impurity B), meeting compendial system suitability requirements [1]. This scenario applies to ANDA/NDA batch release, accelerated stability testing, and shelf-life determination where accurate quantification of the specified impurity at the 0.1–0.5% level is required per ICH Q3B guidelines.

HPLC Method Development and Column Selectivity Screening

The compound's distinctive XLogP of 2.3 [1] makes it an effective probe for evaluating reversed-phase column selectivity. Compared to ibuprofen (LogP ~3.5) and the des-amino analog 4-(isopentyloxy)benzoic acid (predicted XLogP ~3.5–3.8), the earlier elution of 3-amino-4-(isopentyloxy)benzoic acid under standard C18 conditions provides a diagnostic marker for stationary phase polarity. This property is leveraged in method development laboratories to optimize gradient conditions and column selection for complex impurity profiles involving both polar and lipophilic analytes.

Medicinal Chemistry Fragment-Based Screening Libraries

With a TPSA of 72.6 Ų [1]—positioned above the typical CNS drug threshold (≤70 Ų) but within the range for orally absorbed compounds (≤140 Ų)—this compound is suited as a fragment or building block in peripheral-target drug discovery programs where blood-brain barrier penetration must be minimized. Its TPSA is 26 Ų higher than the des-amino analog 4-(isopentyloxy)benzoic acid, making it a preferred scaffold when CNS exclusion is a design criterion.

Synthetic Intermediate for Functionalized Benzamide and Ester Derivatives

The 3-amino group provides a reactive handle for amide coupling, while the 4-isopentyloxy group imparts lipophilic character (XLogP 2.3) [1] that enhances the drug-likeness of downstream derivatives. This differentiated substitution pattern allows the compound to serve as a versatile building block for synthesizing compound libraries where balanced polarity is desired—a profile not achievable with either the 4-isopentyloxy (no amino group) or 4-amino-3-isopentyloxy positional isomers.

Quote Request

Request a Quote for 3-Amino-4-(isopentyloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.